molecular formula C8H7ClN2S B3292731 4-Chloro-2,6-dimethylthieno[2,3-D]pyrimidine CAS No. 879873-61-7

4-Chloro-2,6-dimethylthieno[2,3-D]pyrimidine

Cat. No.: B3292731
CAS No.: 879873-61-7
M. Wt: 198.67 g/mol
InChI Key: MMUOOVOXCKXKHI-UHFFFAOYSA-N
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Description

4-Chloro-2,6-dimethylthieno[2,3-D]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by a fused ring structure consisting of a thiophene ring and a pyrimidine ring

Mechanism of Action

Target of Action

4-Chloro-2,6-dimethylthieno[2,3-D]pyrimidine is a derivative of pyrimidines . Pyrimidines are known to display a range of pharmacological effects including anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

As a pyrimidine derivative, it is likely to interact with its targets (inflammatory mediators) and inhibit their expression and activities . This inhibition can result in the reduction of inflammation.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to inflammation. The compound may inhibit the pathways involving prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . The downstream effects of this inhibition would be a reduction in the inflammatory response.

Pharmacokinetics

It is slightly soluble in water , which may impact its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action would likely involve the inhibition of inflammatory mediators, leading to a reduction in inflammation .

Action Environment

It should be stored in a cool, dry place in tightly closed containers, away from oxidizing agents . This suggests that certain environmental conditions, such as temperature and exposure to oxidizing agents, could potentially affect the compound’s stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,6-dimethylthieno[2,3-D]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4-chloropyrimidine with 2,5-dimethylthiophene-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions to facilitate the formation of the thienopyrimidine ring system.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2,6-dimethylthieno[2,3-D]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide or ethanol, and catalysts like triethylamine.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, solvents such as dichloromethane or acetonitrile.

    Reduction: Reducing agents like sodium borohydride, solvents such as ethanol or methanol.

Major Products:

    Substitution: Formation of substituted thienopyrimidines.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydro derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties and as a potential inhibitor of specific enzymes.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

4-Chloro-2,6-dimethylthieno[2,3-D]pyrimidine can be compared with other thienopyrimidine derivatives, such as:

  • 4-Chloro-5,6-dimethylthieno[2,3-D]pyrimidine
  • 4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-D]pyrimidine
  • 4-Chloro-5-(4-fluorophenyl)-2,6-dimethylthieno[2,3-D]pyrimidine

These compounds share a similar core structure but differ in their substituents, which can influence their chemical properties and biological activities

Properties

IUPAC Name

4-chloro-2,6-dimethylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2S/c1-4-3-6-7(9)10-5(2)11-8(6)12-4/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMUOOVOXCKXKHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=C(N=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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